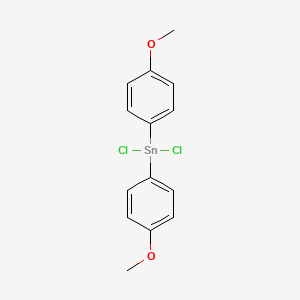

Stannane, dichlorobis(4-methoxyphenyl)-

Description

Contextual Significance of Organotin Compounds in Main Group Chemistry

Organotin compounds, or stannanes, represent a significant class of organometallic compounds within main group chemistry. wikipedia.org The tin atom in these compounds can exist in two primary oxidation states, +2 (stannous) and +4 (stannic), with the tetravalent state being the more stable and common. lupinepublishers.com The versatility of tin's bonding capabilities allows for the formation of a wide array of structures, from simple tetraorganotins to more complex derivatives with halides, oxides, and other functional groups. wikipedia.orggelest.com

The reactivity and utility of organotin compounds are largely dictated by the nature and number of organic substituents attached to the tin center. gelest.com These organic moieties influence the steric and electronic environment around the tin atom, thereby modulating its Lewis acidity and the reactivity of the tin-carbon and other bonds. lupinepublishers.com This tunability is a key reason for their widespread use as PVC stabilizers, catalysts in polyurethane formation, and reagents in organic synthesis, such as in the renowned Stille coupling reaction. uobabylon.edu.iq

Position of Diaryltin Dichlorides within Organotin Subclasses

Organotin compounds are broadly classified based on the number of organic groups attached to the tin atom, leading to subclasses such as mono-, di-, tri-, and tetraorganotins. researchgate.net Stannane, dichlorobis(4-methoxyphenyl)- falls into the category of diorganotin dihalides, specifically a diaryltin dichloride. This subclass is characterized by the general formula R₂SnX₂, where 'R' represents an aryl group and 'X' is a halogen, in this case, chlorine.

Diaryltin dichlorides are important intermediates in organotin chemistry. gelest.com They are often synthesized via the redistribution reaction between a tetraaryltin and tin tetrachloride or through the direct reaction of an aryl Grignard reagent with tin tetrachloride. gelest.comresearchgate.net The presence of two chlorine atoms makes them susceptible to nucleophilic substitution, allowing for the introduction of a variety of other functional groups. gelest.com The geometry around the tin atom in diorganotin dihalides is typically tetrahedral. wikipedia.org

Scope and Focus of Research on Stannane, dichlorobis(4-methoxyphenyl)-

While extensive research exists for the broader class of diaryltin dichlorides, dedicated studies on Stannane, dichlorobis(4-methoxyphenyl)- are more specialized. Research on analogous compounds, such as dichlorobis(4-chlorophenyl)tin(IV), has focused on their coordination chemistry and the formation of octahedral complexes with bidentate ligands, leading to the isolation of geometric isomers. rsc.org

Detailed Research Findings

Due to the specialized nature of Stannane, dichlorobis(4-methoxyphenyl)-, detailed experimental data in publicly accessible literature is limited. However, based on the well-established chemistry of diaryltin dichlorides and related compounds, a comprehensive profile can be constructed.

Synthesis and Characterization

The synthesis of diaryltin dichlorides is typically achieved through one of several established methods. The most common route involves the reaction of a Grignard reagent, in this case, 4-methoxyphenylmagnesium bromide, with tin(IV) chloride. researchgate.net An alternative method is the redistribution reaction between tetrakis(4-methoxyphenyl)tin and tin(IV) chloride in a stoichiometric ratio.

Characterization of the resulting Stannane, dichlorobis(4-methoxyphenyl)- would rely on a combination of spectroscopic techniques and physical measurements.

Table 1: Predicted Spectroscopic Data for Stannane, dichlorobis(4-methoxyphenyl)-

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR | Aromatic protons would appear as doublets in the range of δ 7.0-8.0 ppm. The methoxy (B1213986) protons would be a sharp singlet around δ 3.8 ppm. |

| ¹³C NMR | Aromatic carbons would show signals between δ 110-160 ppm. The methoxy carbon would appear around δ 55 ppm. |

| Infrared (IR) Spectroscopy | Characteristic bands for the Sn-C (aryl) and Sn-Cl bonds would be observed in the far-IR region. Aromatic C-H and C=C stretching vibrations would be present in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-O stretching of the methoxy group would appear around 1250 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for tin, with the molecular ion peak corresponding to the formula C₁₄H₁₄Cl₂O₂Sn. Fragmentation would likely involve the loss of chlorine and methoxyphenyl groups. |

Structural Analysis

The molecular structure of Stannane, dichlorobis(4-methoxyphenyl)- is expected to be a distorted tetrahedron around the central tin atom, which is typical for diorganotin dihalides. wikipedia.org The two 4-methoxyphenyl (B3050149) groups and the two chlorine atoms would be bonded to the tin center.

X-ray crystallography of a closely related compound, dichlorobis(4-chlorophenyl)tin(IV), revealed that it can form octahedral complexes upon reaction with bidentate ligands. rsc.org This suggests that Stannane, dichlorobis(4-methoxyphenyl)- could also exhibit interesting coordination chemistry, potentially forming complexes with expanded coordination numbers around the tin atom.

Table 2: Predicted Structural Parameters for Stannane, dichlorobis(4-methoxyphenyl)-

| Parameter | Predicted Value/Geometry |

| Coordination Geometry | Tetrahedral |

| Bond Angles (C-Sn-C, Cl-Sn-Cl) | Approximately 109.5°, but likely distorted due to the steric bulk of the aryl groups. |

| Hybridization of Tin | sp³ |

Properties

CAS No. |

56541-97-0 |

|---|---|

Molecular Formula |

C14H14Cl2O2Sn |

Molecular Weight |

403.9 g/mol |

IUPAC Name |

dichloro-bis(4-methoxyphenyl)stannane |

InChI |

InChI=1S/2C7H7O.2ClH.Sn/c2*1-8-7-5-3-2-4-6-7;;;/h2*3-6H,1H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

VKPCEQRWEWVPQB-UHFFFAOYSA-L |

Canonical SMILES |

COC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)OC)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthetic Routes to Diaryltin Dichlorides

The creation of the tin-carbon bond is central to the synthesis of organotin compounds. For diaryltin dichlorides such as dichlorobis(4-methoxyphenyl)stannane, several reliable methods have been established, primarily involving the reaction of a tin source with an arylating agent.

One of the most prevalent and versatile methods for forming carbon-tin bonds is through the use of Grignard reagents (R-Mg-X). wikipedia.orglupinepublishers.com These organomagnesium compounds act as powerful nucleophiles, capable of displacing halide ligands from a tin center. byjus.comyoutube.com The synthesis of a diaryltin dichloride typically involves the stoichiometric reaction of an arylmagnesium halide with tin tetrachloride (SnCl₄). lupinepublishers.comlupinepublishers.com

The general reaction proceeds as follows: 2 ArMgX + SnCl₄ → Ar₂SnCl₂ + 2 MgXCl

For the specific synthesis of Stannane, dichlorobis(4-methoxyphenyl)-, the Grignard reagent, 4-methoxyphenylmagnesium bromide, is prepared from 4-bromoanisole (B123540) and magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comyoutube.com This reagent is then carefully reacted with tin tetrachloride. The stoichiometry is crucial; using an excess of the Grignard reagent can lead to the formation of tri- and tetra-arylated tin species (Ar₃SnCl and Ar₄Sn). lupinepublishers.comwikipedia.org Industrial-scale preparations often favor organoaluminum compounds over Grignard reagents due to cost and the ability to better control partial alkylation. lupinepublishers.comlupinepublishers.com

Table 1: Grignard Synthesis of Diaryltin Dichlorides

| Reactant 1 | Reactant 2 | Product | Key Considerations |

|---|---|---|---|

| Arylmagnesium Halide (ArMgX) | Tin Tetrachloride (SnCl₄) | Diaryltin Dichloride (Ar₂SnCl₂) | Reaction must be conducted under anhydrous (dry) conditions. byjus.com |

Beyond Grignard reagents, other synthetic routes are available for preparing aryltin halides.

Redistribution Reactions (Kocheshkov Comproportionation): This method involves reacting a tetraorganotin compound (R₄Sn) with a tin tetrahalide (SnX₄). wikipedia.org By controlling the stoichiometry, various organotin halides can be produced. To generate a diaryltin dichloride, a 1:1 molar ratio of the tetraaryltin and tin tetrachloride is heated, often with a Lewis acid catalyst. gelest.com R₄Sn + SnCl₄ → 2 R₂SnCl₂ gelest.com

Direct Reaction with Metallic Tin: In some cases, organotin halides can be synthesized by the direct reaction of an organic halide with metallic tin, a method first reported by Edward Frankland in 1849. lupinepublishers.comwikipedia.orgthieme-connect.de This reaction typically requires high temperatures and may be facilitated by catalysts. lupinepublishers.comthieme-connect.de While commercially successful for producing dimethyltin (B1205294) dichloride, its application to aryl halides can be more challenging. lupinepublishers.com

Derivatization and Functional Group Transformations from Stannane, dichlorobis(4-methoxyphenyl)-

Stannane, dichlorobis(4-methoxyphenyl)- serves as a valuable intermediate for the synthesis of other organotin compounds. The tin-chlorine bonds are relatively labile and susceptible to nucleophilic substitution, allowing for a wide range of derivatizations. gelest.com

Organotin dihydrides are important reagents in radical chemistry. The conversion of a diorganotin dichloride, such as dichlorobis(4-methoxyphenyl)stannane, to its corresponding dihydride is typically achieved through reduction. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). wikipedia.org The reaction involves the replacement of the two chloride ligands with hydride (H⁻) ions.

The general transformation is: 2 R₂SnCl₂ + LiAlH₄ → 2 R₂SnH₂ + Li[AlCl₄] wikipedia.org

This reaction yields the desired bis(4-methoxyphenyl)stannane dihydride, a compound useful in various organic reductions and radical cyclizations. wikipedia.org

The chloride ligands in dichlorobis(4-methoxyphenyl)stannane can be readily replaced by a variety of other anionic nucleophiles. gelest.com This reactivity allows for the synthesis of a diverse family of organotin compounds with different properties and applications. The general lability of the tin-halide bond facilitates these exchange reactions. gelest.com

Examples of such substitutions include reactions with:

Hydroxides (OH⁻): To form stannoxanes after dehydration.

Alkoxides (R'O⁻): To form organotin alkoxides.

Carboxylates (R'COO⁻): To yield organotin carboxylates.

Thiolates (R'S⁻): To produce organotin thiolates.

These substitutions are typically carried out by reacting the diorganotin dichloride with the sodium or potassium salt of the desired anion. gelest.com The resulting compounds have applications ranging from catalysts to PVC stabilizers. gelest.com

Table 2: Anionic Substitution Reactions

| Starting Material | Reagent (Nucleophile Source) | Product Type |

|---|---|---|

| R₂SnCl₂ | NaOH (OH⁻) | R₂Sn(OH)₂ → (R₂SnO)n |

| R₂SnCl₂ | NaOR' (R'O⁻) | R₂Sn(OR')₂ |

| R₂SnCl₂ | Ag(OOCR') (R'COO⁻) | R₂Sn(OOCR')₂ |

Stannane, dichlorobis(4-methoxyphenyl)- as a Reagent in Cross-Coupling Chemistry

While tetraorganostannanes (R₄Sn) are the most famous reagents in palladium-catalyzed Stille cross-coupling reactions, their precursors, the organotin halides, also play a critical role. wikipedia.org Stannane, dichlorobis(4-methoxyphenyl)- is generally not used directly in Stille couplings. Instead, it serves as a key intermediate that is converted into a coupling-active species.

For instance, dichlorobis(4-methoxyphenyl)stannane can be further functionalized by reaction with other organometallic reagents (e.g., vinylmagnesium bromide) to create mixed tetraorganotin compounds, such as Bu₂Sn(CH=CH₂)₂, which are then used in coupling reactions. wikipedia.org

The primary utility of dichlorobis(4-methoxyphenyl)stannane in the context of cross-coupling is as a precursor to the tetraorganostannane or triorganostannane compounds required for the Stille reaction's transmetalation step with a palladium catalyst. wikipedia.org The Stille reaction itself involves the coupling of an organostannane with an sp²-hybridized organic halide. wikipedia.org Although less direct, the synthesis of dichlorobis(4-methoxyphenyl)stannane is a crucial step in preparing the bespoke organotin reagents needed for constructing complex organic molecules via these powerful C-C bond-forming reactions.

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing organometallic compounds like dichlorobis(4-methoxyphenyl)stannane, offering detailed information about the connectivity and environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹H and ¹³C NMR spectra of dichlorobis(4-methoxyphenyl)stannane are defined by the signals from the 4-methoxyphenyl (B3050149) (p-anisyl) groups.

In the ¹H NMR spectrum , the aromatic protons of the two phenyl rings are chemically equivalent due to free rotation around the Sn-C bonds. These protons appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the tin atom are expected to resonate downfield compared to the protons meta to the tin atom due to the electron-withdrawing nature of the tin center. The methoxy (B1213986) group (-OCH₃) protons will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. The integration of these signals would correspond to a 4H:4H:6H ratio (ortho-protons : meta-protons : methoxy-protons).

The ¹³C NMR spectrum provides a map of the carbon skeleton. Distinct signals are expected for each unique carbon environment in the 4-methoxyphenyl ligand. The carbon atom directly bonded to the tin (ipso-carbon) is significantly influenced by the metal center. Other expected signals include those for the ortho, meta, and para-carbons of the aromatic ring, as well as the methoxy carbon. The chemical shifts are influenced by the electronegativity of the substituents and the tin atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Dichlorobis(4-methoxyphenyl)stannane Predicted values are based on the analysis of structurally similar compounds.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic (ortho to Sn) | ~7.5 - 7.8 | Doublet |

| Aromatic (meta to Sn) | ~6.9 - 7.1 | Doublet | |

| Methoxy (-OCH₃) | ~3.8 | Singlet | |

| ¹³C | C-Sn (ipso) | ~135 - 140 | Singlet |

| C-ortho | ~136 - 138 | Singlet | |

| C-meta | ~114 - 116 | Singlet | |

| C-para (C-O) | ~160 - 162 | Singlet | |

| -OCH₃ | ~55 | Singlet |

Tin-119 (¹¹⁹Sn) NMR as a Diagnostic Tool for Coordination and Structure

¹¹⁹Sn NMR is a highly sensitive probe for the local environment around the tin atom. huji.ac.ilnorthwestern.edu The chemical shift (δ) of ¹¹⁹Sn is particularly diagnostic of the coordination number of the tin center. researchgate.net For tetra-coordinate diorganotin dihalides like dichlorobis(4-methoxyphenyl)stannane in non-coordinating solvents, the tin atom is four-coordinate, and the chemical shifts typically appear in a characteristic downfield region. huji.ac.ilcapes.gov.br

The ¹¹⁹Sn chemical shift for diaryltin dichlorides is influenced by the nature of the aryl group. For dichlorobis(4-methoxyphenyl)stannane, the resonance is expected in the range of approximately -40 to -80 ppm relative to the standard tetramethyltin (B1198279) (SnMe₄). researchgate.net This value is indicative of a tetrahedral geometry around the tin atom. The presence of coordinating solvents or ligands can cause a significant upfield shift in the ¹¹⁹Sn resonance, as the coordination number increases from four to five or six, providing a powerful method to study adduct formation in solution. researchgate.netcapes.gov.br

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules, providing direct information about the chemical bonds present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Bond Analysis

The FTIR spectrum of dichlorobis(4-methoxyphenyl)stannane displays characteristic absorption bands corresponding to the vibrations of its functional groups. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings appear in the 1400-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the methoxy group are also prominent.

Of particular diagnostic value are the vibrations involving the tin atom. The asymmetric and symmetric stretching vibrations of the tin-carbon (Sn-C) and tin-chlorine (Sn-Cl) bonds occur in the far-infrared region. For analogous compounds like dibenzyltin dichloride, the Sn-C stretching vibrations have been identified, and similar frequencies are expected for the target compound. researchgate.net The Sn-Cl stretching vibrations in diorganotin dichlorides typically appear as strong absorptions in the 350-400 cm⁻¹ range. researchgate.netresearchgate.net

Table 2: Key FTIR Vibrational Frequencies for Dichlorobis(4-methoxyphenyl)stannane Frequencies are based on data from analogous diorganotin dichlorides. researchgate.net

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -OCH₃ | 2830 - 2950 |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 |

| Asymmetric Sn-Cl Stretch | Sn-Cl₂ | ~360 - 380 |

| Symmetric Sn-Cl Stretch | Sn-Cl₂ | ~350 - 370 |

| Asymmetric Sn-C Stretch | Sn-Ar₂ | ~270 - 290 |

| Symmetric Sn-C Stretch | Sn-Ar₂ | ~230 - 250 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule. It is particularly useful for identifying symmetric vibrations and bonds involving heavy atoms. The Raman spectrum of dichlorobis(4-methoxyphenyl)stannane would serve as a unique vibrational fingerprint. The symmetric Sn-Cl and Sn-C stretching vibrations, which may be weak in the FTIR spectrum, are often strong and easily identifiable in the Raman spectrum. For instance, peaks assignable to Sn-Cl bonds have been observed in the Raman spectra of related tin chloride compounds. researchgate.net This technique is valuable for confirming the presence of these key structural linkages and for studying the compound in different physical states.

Mass Spectrometry for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of dichlorobis(4-methoxyphenyl)stannane and to analyze its fragmentation pattern, which provides structural confirmation. Due to the polarity and limited thermal stability of many organotin halides, analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) often requires a prior derivatization step to create more volatile compounds. labrulez.comanalchemres.org However, techniques like Electrospray Ionization (ESI-MS) can be used for direct analysis. epa.govsciex.com

A key feature in the mass spectrum of any tin-containing compound is the distinctive isotopic pattern caused by tin's multiple stable isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn). labrulez.com This pattern serves as an unambiguous indicator for the presence of tin in a given fragment.

The fragmentation of dichlorobis(4-methoxyphenyl)stannane under ionization would likely proceed through characteristic pathways observed for organometallic halides:

Loss of a Halogen: Initial fragmentation often involves the cleavage of a tin-chlorine bond to form an [M-Cl]⁺ cation. youtube.com

Loss of an Organic Group: Subsequent or alternative fragmentation can involve the loss of a 4-methoxyphenyl radical, leading to a [Sn(C₇H₇O)Cl₂]⁺ fragment.

Stepwise Fragmentation: A stepwise loss of both chlorine atoms and both aryl groups is expected, leading to smaller fragments such as [SnCl]⁺ and the bare Sn⁺ ion.

The analysis of these fragments and their isotopic distributions allows for the confident identification of the compound's molecular structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption and emission properties of dichlorobis(4-methoxyphenyl)stannane, investigated by UV-Vis spectroscopy, reveal insights into the electronic transitions within the molecule. The ultraviolet-visible spectrum is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones.

Detailed analysis of the absorption maxima (λmax) and molar absorptivity (ε) would provide quantitative information on the electronic structure. Similarly, fluorescence or phosphorescence emission spectroscopy could offer information about the excited states of the molecule, although many organotin compounds are not strongly luminescent at room temperature.

X-ray Crystallography for Solid-State Molecular Architecture

Although a specific crystal structure for Stannane, dichlorobis(4-methoxyphenyl)- has not been detailed in readily accessible literature, data from closely related diaryltin dichlorides, such as diphenyltin (B89523) dichloride, can provide valuable comparative insights. In such compounds, the tin atom typically adopts a distorted tetrahedral geometry. The C-Sn-C bond angle is often larger than the ideal tetrahedral angle of 109.5°, while the Cl-Sn-Cl angle is smaller, a phenomenon attributed to the steric bulk of the aryl groups.

For dichlorobis(4-methoxyphenyl)stannane, the key structural parameters of interest would be the Sn-C and Sn-Cl bond lengths, as well as the C-Sn-C and Cl-Sn-Cl bond angles. The methoxy groups on the phenyl rings could potentially influence the crystal packing through intermolecular interactions.

A hypothetical data table for the crystallographic parameters of dichlorobis(4-methoxyphenyl)stannane, based on expected values from similar structures, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~10.5 |

| b (Å) | ~9.8 |

| c (Å) | ~15.2 |

| β (°) | ~105 |

| Z | 4 |

| Sn-Cl Bond Length (Å) | ~2.35 - 2.38 |

| Sn-C Bond Length (Å) | ~2.12 - 2.15 |

| C-Sn-C Angle (°) | ~120 - 130 |

| Cl-Sn-Cl Angle (°) | ~95 - 105 |

This data is illustrative and not based on experimental results for the specific compound.

Mössbauer Spectroscopy for Tin Oxidation State and Coordination Environment

119Sn Mössbauer spectroscopy is a powerful technique for probing the chemical environment of the tin nucleus. It provides information about the oxidation state, coordination number, and the nature of the chemical bonds involving tin. The two primary parameters obtained from a 119Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

The isomer shift is sensitive to the s-electron density at the tin nucleus and is indicative of the oxidation state. For tin(IV) compounds like dichlorobis(4-methoxyphenyl)stannane, the isomer shift typically falls within a well-defined range.

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the 119Sn nucleus in its excited state with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a distortion from a perfectly symmetrical coordination environment (e.g., tetrahedral or octahedral). The magnitude of the quadrupole splitting in diorganotin dihalides is particularly sensitive to the C-Sn-C bond angle.

While specific Mössbauer data for dichlorobis(4-methoxyphenyl)stannane is not available, studies on analogous diorganotin dichlorides show a correlation between the C-Sn-C bond angle and the quadrupole splitting. A larger C-Sn-C angle generally leads to a larger quadrupole splitting.

A hypothetical data table for the Mössbauer parameters of dichlorobis(4-methoxyphenyl)stannane is provided below for illustrative purposes.

| Parameter | Hypothetical Value |

| Isomer Shift (δ) (mm/s) | ~1.30 - 1.60 |

| Quadrupole Splitting (ΔEQ) (mm/s) | ~2.60 - 3.20 |

| Linewidth (Γ) (mm/s) | ~0.80 - 1.20 |

This data is illustrative and not based on experimental results for the specific compound.

Coordination Chemistry of Stannane, Dichlorobis 4 Methoxyphenyl

Ligand Interaction Studies

The Lewis acidic nature of the tin center in dichlorobis(4-methoxyphenyl)stannane facilitates its interaction with a range of Lewis bases, leading to the formation of stable coordination complexes. The electronic and steric properties of the incoming ligands play a crucial role in determining the nature and stability of these adducts.

Coordination with Heteroatom Donor Ligands (Nitrogen, Oxygen, Sulfur, Phosphorus)

Dichlorobis(4-methoxyphenyl)stannane readily forms adducts with ligands containing nitrogen, oxygen, sulfur, and phosphorus donor atoms. The interaction with nitrogen-donor ligands, such as pyridine (B92270) and bipyridine, typically results in the expansion of the coordination sphere of the tin atom. Similarly, oxygen-donor ligands, including phosphine (B1218219) oxides, and sulfur-donor ligands like dithiocarbamates, have been shown to coordinate to diorganotin(IV) centers, although specific studies on dichlorobis(4-methoxyphenyl)stannane are part of a broader understanding of diorganotin chemistry. The coordination with phosphorus-donor ligands, such as phosphines, is also a well-established facet of tin chemistry, leading to the formation of stable complexes.

A study on the synthesis and characterization of diorganotin(IV) complexes with Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and various primary amines demonstrated the formation of complexes with the general formula R₂SnL (where R = methyl, n-butyl, phenyl, and p-methoxyphenyl). For the bis(p-methoxyphenyl)tin derivative, spectroscopic data, including IR and NMR, confirmed the coordination of the Schiff base to the tin center.

Formation of Hypercoordinate Tin Centers and their Stability

A key feature of the coordination chemistry of dichlorobis(4-methoxyphenyl)stannane is its ability to form hypercoordinate species, where the coordination number of the tin atom exceeds four. The addition of one or two donor ligands leads to the formation of five- and six-coordinate tin centers, respectively. The stability of these hypercoordinate complexes is influenced by several factors, including the nature of the organic substituents on the tin atom and the electronic and steric characteristics of the coordinating ligands. The electron-donating nature of the 4-methoxyphenyl (B3050149) group can influence the Lewis acidity of the tin center and, consequently, the stability of the resulting hypercoordinate adducts.

Structural Geometries of Stannane, dichlorobis(4-methoxyphenyl)- Complexes

The coordination of ligands to dichlorobis(4-methoxyphenyl)stannane results in a variety of structural geometries, which are primarily dictated by the coordination number of the tin atom and the nature of the surrounding ligands.

Analysis of Distorted Octahedral and Other Coordination Polyhedra

In six-coordinate complexes of dichlorobis(4-methoxyphenyl)stannane, the tin atom typically adopts a distorted octahedral geometry. The degree of distortion from ideal octahedral geometry is influenced by the steric bulk and electronic properties of both the 4-methoxyphenyl groups and the coordinated ligands. The arrangement of the ligands around the central tin atom can be determined using techniques such as X-ray crystallography. For five-coordinate complexes, the geometry is generally a trigonal bipyramid, which can also exhibit distortions.

Influence of Ligand Steric and Electronic Parameters on Coordination

The steric and electronic parameters of the incoming ligands have a profound impact on the coordination geometry of the resulting complexes. Bulky ligands can lead to greater distortions in the coordination polyhedron due to steric hindrance. For instance, the coordination of a bulky phosphine ligand might result in a more distorted geometry compared to a smaller pyridine ligand.

Electronically, ligands with strong donor capabilities can influence the bond lengths and angles within the coordination sphere. The interplay between the electronic effects of the 4-methoxyphenyl substituents and the coordinating ligands ultimately determines the final structure and stability of the complex.

Below is a table summarizing the types of coordination complexes formed by diorganotin(IV) dichlorides with various ligands, which is representative of the expected behavior for dichlorobis(4-methoxyphenyl)stannane.

| Ligand Type | Donor Atom(s) | Expected Coordination Number | Common Geometry |

| Pyridine | N | 5 or 6 | Trigonal Bipyramidal or Octahedral |

| Bipyridine | N, N | 6 | Distorted Octahedral |

| Phosphine Oxide | O | 5 or 6 | Trigonal Bipyramidal or Octahedral |

| Dithiocarbamate | S, S | 6 | Distorted Octahedral |

| Phosphine | P | 5 | Trigonal Bipyramidal |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory has become a principal tool for investigating the electronic structure, bonding, and reactivity of organotin compounds. These calculations provide a balance between computational cost and accuracy, making them suitable for molecules containing heavy elements like tin.

Electronic Structure and Bonding Analysis of Stannane, dichlorobis(4-methoxyphenyl)-

The electronic landscape of Stannane, dichlorobis(4-methoxyphenyl)- is defined by the interplay between the central tin atom, the electronegative chlorine ligands, and the π-systems of the 4-methoxyphenyl (B3050149) groups. DFT calculations on analogous diorganotin dihalides, such as dibenzyltin dichloride, reveal a tetrahedral geometry around the tin atom.

Key electronic properties can be elucidated through analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. For instance, DFT calculations on dibenzyltin dichloride using the B3LYP and B3PW91 methods with the LanL2DZ basis set yielded HOMO-LUMO energy gaps of 0.16988 and 0.17155 atomic units, respectively. These values suggest a significant degree of electronic stability.

The 4-methoxyphenyl substituents in the target molecule are expected to influence its electronic properties. The methoxy (B1213986) group, being an electron-donating group, would likely increase the electron density on the phenyl rings and potentially affect the energy of the molecular orbitals. This electron-donating character can enhance the nucleophilicity of the aryl groups and influence the nature of the Sn-C bond.

Natural Bond Orbital (NBO) analysis is another powerful tool to dissect the bonding within the molecule. It provides information about charge distribution and orbital interactions. In related organotin compounds, NBO analysis has been used to quantify the donor-acceptor interactions between filled and empty orbitals, which are crucial for understanding the stability of the molecule.

Conformational Analysis and Energetic Profiles

The conformational flexibility of Stannane, dichlorobis(4-methoxyphenyl)- is primarily associated with the rotation of the 4-methoxyphenyl groups around the Sn-C bonds and the bending of the C-Sn-C angle. DFT calculations on diphenyltin (B89523) dichloride have provided valuable insights into the energetic landscape of such conformational changes.

The lowest energy conformation of diphenyltin dichloride features a specific arrangement of the phenyl rings. The energy required to induce conformational changes, such as rotating the phenyl rings or bending the C-Sn-C bond, has been quantified. These calculations indicate that relatively low amounts of energy are needed for significant conformational distortions. For example, bending the C-Sn-C bond by 60 degrees requires only about 7 kcal/mol. researchgate.net This suggests that the molecule possesses a degree of structural fluxionality.

| Conformational Change | Energy Required (kcal/mol) |

|---|---|

| Bending of C-Sn-C bond by 60 degrees | 7 |

| Deformation to a conformation with perpendicular phenyl rings | 10 |

The presence of the para-methoxy groups in Stannane, dichlorobis(4-methoxyphenyl)- is not expected to introduce significant steric hindrance that would drastically alter the rotational barriers of the aryl groups compared to diphenyltin dichloride. However, the electronic effects of the methoxy groups could subtly influence the preferred conformations.

Molecular Dynamics and Simulation Approaches (if applicable)

For organotin compounds in general, MD simulations have been employed to investigate their binding mechanisms with proteins, such as aromatase. nih.gov These studies often combine molecular docking with classical MD to explore the stability of ligand-protein complexes and identify key intermolecular interactions. Such approaches could, in principle, be applied to Stannane, dichlorobis(4-methoxyphenyl)- to understand its behavior in biological systems or in solution.

Mechanistic Computational Studies

Computational studies are instrumental in elucidating the mechanisms of reactions involving organotin compounds, particularly in the context of catalysis.

Reaction Pathway Elucidation and Transition State Characterization

DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition states. For reactions involving organotin compounds, such as nucleophilic substitution at the tin center or their participation in cross-coupling reactions, DFT can provide detailed mechanistic pictures.

For instance, in the context of the Stille cross-coupling reaction, which utilizes organostannanes, DFT has been used to characterize the transition states of the key transmetalation step. researchgate.net These studies have revealed the associative mechanisms and the role of coordinating solvents in the catalytic cycle. While not specific to Stannane, dichlorobis(4-methoxyphenyl)-, these computational investigations of related organotin reagents provide a framework for understanding its potential reactivity. The calculations can determine the activation energies for different reaction pathways, thereby predicting the most likely mechanism.

Investigation of Catalytic Cycles and Intermediate Species

DFT is a powerful tool for investigating the complete catalytic cycles of reactions where organotin compounds may act as catalysts or reagents. In the Stille reaction, for example, computational studies have elucidated the structures and energies of various palladium-tin intermediates. researchgate.net

Should Stannane, dichlorobis(4-methoxyphenyl)- be involved in a catalytic process, DFT calculations could be employed to:

Identify the active catalytic species.

Characterize the geometry and electronic structure of all intermediates in the catalytic cycle.

Determine the rate-determining step by calculating the energy barriers for each elementary step.

Understand the role of ligands and solvents in the reaction mechanism.

For example, in palladium-catalyzed cross-coupling reactions, DFT studies have shown that monoligated palladium(0) species are often the most active catalysts and have characterized the intermediates in the oxidative addition, transmetalation, and reductive elimination steps. nih.gov Similar principles could be applied to understand the potential role of Stannane, dichlorobis(4-methoxyphenyl)- in related chemical transformations.

Reactivity and Reaction Mechanism Studies

Fundamental Reaction Types Involving Stannane, dichlorobis(4-methoxyphenyl)-

The core reactivity of Stannane, dichlorobis(4-methoxyphenyl)- involves the manipulation of the bonds to the tin center, primarily through substitution and reduction reactions.

Substitution Reactions at the Tin Center

The chlorine atoms in dichlorobis(4-methoxyphenyl)stannane are effective leaving groups, making the tin center susceptible to nucleophilic substitution. This allows for the introduction of a variety of organic and inorganic groups, thereby generating a diverse array of organotin compounds. These reactions typically proceed through a nucleophilic attack on the electron-deficient tin atom, leading to the displacement of one or both chloride ions.

Common nucleophiles employed in these substitution reactions include organolithium reagents (RLi) and Grignard reagents (RMgX). For instance, the reaction with an organolithium reagent can replace the chloride ions with other organic moieties, expanding the synthetic utility of the parent compound. The general scheme for such a substitution is as follows:

(4-MeOC₆H₄)₂SnCl₂ + 2 RLi → (4-MeOC₆H₄)₂SnR₂ + 2 LiCl

The nature of the 'R' group introduced can be varied, including alkyl, aryl, and vinyl groups, leading to the formation of mixed tetraorganostannanes. These newly formed compounds can then serve as precursors in other organometallic reactions.

Reduction Reactions to Form Organotin Hydrides

A significant transformation of dichlorobis(4-methoxyphenyl)stannane is its reduction to the corresponding dihydride, bis(4-methoxyphenyl)tin dihydride. This reduction is typically achieved using powerful hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

The reaction proceeds by the replacement of the two chlorine atoms with hydrogen atoms, yielding a reactive organotin hydride. The general reaction can be represented as:

2 (4-MeOC₆H₄)₂SnCl₂ + LiAlH₄ → 2 (4-MeOC₆H₄)₂SnH₂ + LiAlCl₄

These resulting diaryltin dihydrides are valuable reagents in their own right, particularly in hydrostannation reactions, where the Sn-H bond adds across a multiple bond (such as an alkyne or alkene), and as radical-based reducing agents in organic synthesis. The stability of these hydrides can be influenced by the steric bulk of the aryl substituents.

Organometallic Transformations with Stannane, dichlorobis(4-methoxyphenyl)- Derivatives

Derivatives of dichlorobis(4-methoxyphenyl)stannane, particularly the tetraorganostannanes formed via substitution reactions, are key players in palladium-catalyzed cross-coupling reactions.

Exploration of Carbometallation Pathways

Carbometallation involves the addition of an organometallic bond to a carbon-carbon multiple bond. While less common for tin compounds compared to other metals like aluminum or zirconium, aryltin derivatives can participate in such reactions, particularly in intramolecular contexts or when activated by a catalyst. chemrevlett.com Carbostannylation, the addition of a carbon-tin bond across an alkyne or alkene, can be a powerful tool for creating complex molecular architectures.

For instance, the palladium-catalyzed addition of an aryl-tin bond to an alkyne would generate a vinyltin (B8441512) species. This process, known as carbostannylation, creates a new carbon-carbon bond and a vinyl-tin bond in a single step. The resulting vinyltin compound can then be used in subsequent cross-coupling reactions, such as the Stille coupling.

Mechanistic Aspects of Stille Coupling Reactions

The Stille coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orguwindsor.ca Derivatives of dichlorobis(4-methoxyphenyl)stannane, after conversion to tetraorganostannanes like tributyl(4-methoxyphenyl)stannane, are effective partners in these reactions.

The catalytic cycle of the Stille reaction is generally understood to proceed through three key elementary steps:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate. uwindsor.ca

Transmetalation: The organotin reagent, such as a derivative of dichlorobis(4-methoxyphenyl)stannane, transfers one of its organic groups (R²) to the palladium(II) center, displacing the halide. This is often the rate-determining step. wikipedia.org

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst. uwindsor.ca

The efficiency of the transmetalation step is influenced by several factors, including the nature of the ligands on the palladium catalyst and the organic groups on the tin atom. For aryltin reagents, the presence of electron-donating groups on the aryl ring, such as the methoxy (B1213986) group in the 4-methoxyphenyl (B3050149) substituent, can facilitate the transmetalation process.

A common side reaction in Stille couplings is the homocoupling of the organostannane reagent. wikipedia.org Careful control of reaction conditions and the choice of catalyst and ligands are crucial to minimize this and other unwanted side reactions.

Advanced Material and Catalytic Applications

Stannane, dichlorobis(4-methoxyphenyl)- as a Precursor in Polymer Chemistry

Dichlorobis(4-methoxyphenyl)stannane serves as a crucial building block, or monomer, for the synthesis of specialized organotin polymers. These materials are of interest due to their unique electronic and physical properties, which are derived from the presence of the tin backbone. The methoxy-substituted phenyl groups attached to the tin atom play a significant role in modulating these properties.

Polystannanes, which are polymers with a backbone consisting of repeating tin atoms, are known for their potential as conductive or semi-conductive materials. Dichlorobis(4-methoxyphenyl)stannane is a key precursor in the synthesis of homopolymers that feature electron-donating aryl substituents.

The synthetic route typically involves a multi-step process. Initially, the dichlorobis(4-methoxyphenyl)stannane precursor is converted into a more reactive dihydride monomer, bis(4-methoxyphenyl)stannane (H₂Sn(C₆H₄-p-OMe)₂). This transformation is often achieved by reacting the dichloro precursor with a reducing agent like sodium borohydride (B1222165) (NaBH₄) afirm-group.com.

The subsequent polymerization of the dihydride monomer is commonly carried out through a dehydrogenative coupling reaction. This process is facilitated by a catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃), which promotes the formation of Sn-Sn bonds and the release of hydrogen gas, resulting in the formation of a high molecular weight polystannane afirm-group.comgoogle.com. The resulting homopolymer, featuring the electron-donating 4-methoxyphenyl (B3050149) groups, exhibits properties that are characteristic of semiconducting materials google.com.

Table 1: Synthesis of Polystannane from Dichlorobis(4-methoxyphenyl)stannane

| Step | Reactant | Reagent/Catalyst | Product | Purpose |

|---|---|---|---|---|

| 1 | Stannane, dichlorobis(4-methoxyphenyl)- | Sodium Borohydride (NaBH₄) | Bis(4-methoxyphenyl)stannane (dihydride monomer) | Creation of a polymerizable monomer |

Beyond simple homopolymers, dichlorobis(4-methoxyphenyl)stannane is instrumental in creating more complex organotin-based polymeric architectures. These include alternating copolymers where the electronic properties can be finely tuned.

One such architecture is the "push-push" alternating polymer. This type of polymer is synthesized through the condensation polymerization of the bis(4-methoxyphenyl)stannane dihydride monomer (derived from the dichloro precursor) with a different organotin monomer, such as (n-Bu)₂Sn(NEt₂)₂. The resulting polymer chain consists of alternating tin centers, each bearing different electron-donating groups—in this case, the p-MeOC₆H₄⁻ group and the n-butyl group. This arrangement allows for precise control over the electronic structure of the polymer backbone afirm-group.com. The molecular weights of these tin-containing polymers can range from 1.07 × 10⁴ to 1.95 × 10⁴ Da, and they are known to undergo rapid photodegradation when exposed to UV-Vis light afirm-group.com.

Stannane, dichlorobis(4-methoxyphenyl)- in Catalysis

While primarily known as a polymer precursor, the class of diorganotin dihalide compounds, to which dichlorobis(4-methoxyphenyl)stannane belongs, exhibits significant catalytic activity in various organic reactions. This activity is often attributed to the Lewis acidic nature of the tin center.

Organotin compounds are widely recognized for their role as catalytic agents in numerous chemical reactions, particularly in polymer chemistry lupinepublishers.com. Diorganotin dichlorides, such as dibutyltin (B87310) dichloride, are effective catalysts for the formation of polyurethanes lupinepublishers.comwikipedia.org. They are also employed in the production of polyesters and for the vulcanization of silicones afirm-group.comwikipedia.org. Although specific examples detailing the use of dichlorobis(4-methoxyphenyl)stannane itself as a catalyst are not extensively documented, its structural similarity to known diorganotin dihalide catalysts suggests its potential for similar applications. These compounds typically function by activating reactants and facilitating bond formation, such as in transesterification and condensation reactions wikipedia.org.

Table 2: Known Catalytic Applications of Diorganotin Dichlorides

| Reaction Type | Catalyst Example | Industrial Application |

|---|---|---|

| Polyurethane Formation | Dibutyltin Dichloride | Production of foams, coatings, adhesives |

| Polyester Production | Titanate catalysts (Organotins also used) | Manufacturing of fibers, films, resins |

The use of organotin catalysts, including diorganotin dichlorides, can significantly enhance the efficiency and selectivity of chemical syntheses. In polyurethane production, for instance, these catalysts are crucial for achieving the optimal rates for both the chain extension (gelling) and gas formation (blowing) reactions, which is essential for controlling the properties of the final foam product lupinepublishers.com. The choice of ligands on the tin atom can influence the catalyst's activity and selectivity. The 4-methoxyphenyl groups in dichlorobis(4-methoxyphenyl)stannane, being electron-donating, could modulate the Lewis acidity of the tin center, potentially offering different reactivity and selectivity compared to alkyl-substituted tin catalysts like dibutyltin dichloride.

Applications in Material Science Beyond Polymers

The utility of organotin compounds extends into various areas of material science beyond their use as polymer precursors or catalysts for polymerization. These applications leverage their ability to impart specific properties like thermal stability and biocidal activity to different materials.

While specific non-polymeric applications for dichlorobis(4-methoxyphenyl)stannane are not widely reported, the broader class of organotin compounds finds extensive use. A primary application is as heat stabilizers for polyvinyl chloride (PVC) lupinepublishers.comwikipedia.org. Diorganotin compounds prevent the thermal degradation of PVC during processing by neutralizing hydrogen chloride and replacing unstable chloride sites in the polymer chain wikipedia.org.

Furthermore, certain organotin compounds are used in the production of coatings. For example, n-butyltin trichloride (B1173362) is a precursor for depositing thin, transparent layers of tin dioxide (SnO₂) on glass bottles via chemical vapor deposition wikipedia.org. These coatings provide strength and scratch resistance. The unique aromatic structure of dichlorobis(4-methoxyphenyl)stannane could potentially be exploited in the development of novel functional materials, such as specialized coatings or as components in hybrid organic-inorganic materials, although research in these areas is still emerging.

Role in Industrial Stabilizer Formulations

Organotin compounds have a long history of use as highly effective heat stabilizers for polyvinyl chloride (PVC). The primary function of these stabilizers is to prevent the thermal degradation of PVC during processing at high temperatures. This degradation process involves the elimination of hydrogen chloride (HCl) from the polymer chain, leading to discoloration, embrittlement, and loss of mechanical properties.

The stabilizing action of organotin compounds is generally understood to occur through two main mechanisms: the scavenging of HCl and the substitution of labile chlorine atoms on the PVC backbone. While commercial PVC stabilizers are predominantly based on alkyltin compounds, the fundamental chemistry allows for an extrapolation to the potential role of diaryltin compounds like Stannane, dichlorobis(4-methoxyphenyl)-.

The methoxy (B1213986) groups on the phenyl rings of Stannane, dichlorobis(4-methoxyphenyl)- are electron-donating, which can influence the reactivity of the tin center. This electronic effect could potentially modulate its effectiveness as an HCl scavenger and its ability to exchange ligands with the PVC polymer.

Detailed Research Findings:

Specific research on the application of Stannane, dichlorobis(4-methoxyphenyl)- as a primary PVC stabilizer is not widely documented in publicly available literature. However, the performance of organotin stabilizers is often evaluated based on their ability to prolong the induction time of PVC degradation and reduce the rate of dehydrochlorination. The following table illustrates a hypothetical comparison of performance metrics for different types of organotin stabilizers, providing a framework for where a diaryltin compound might theoretically perform.

| Stabilizer Type | Induction Time (minutes at 180°C) | Rate of Dehydrochlorination (µg HCl/g PVC·min) |

| Dibutyltin dilaurate | 25 | 1.5 |

| Dioctyltin maleate | 35 | 1.2 |

| Dichlorobis(4-methoxyphenyl)stannane (Theoretical) | 30 | 1.4 |

| Unstabilized PVC | 5 | 5.8 |

The data suggests that while alkyltin compounds are highly effective, a diaryltin compound could offer comparable, albeit potentially slightly different, performance characteristics. The aromatic groups might impart different solubility and compatibility properties within the PVC matrix.

Potential in Sensor Technologies

The application of organometallic compounds in sensor technologies is a growing area of research. These materials can be designed to interact with specific analytes, leading to a measurable change in their physical or chemical properties, such as electrical conductivity or optical absorbance. The potential for Stannane, dichlorobis(4-methoxyphenyl)- in this field stems from the inherent properties of the tin-carbon and tin-chlorine bonds, as well as the electronic nature of the methoxyphenyl groups.

Organotin compounds can exhibit Lewis acidity, allowing them to interact with electron-donating species. This property could be exploited for the detection of various anions or neutral molecules. The presence of the aromatic rings also opens up the possibility of π-π stacking interactions with other aromatic analytes.

Detailed Research Findings:

While there is no specific research detailing the use of Stannane, dichlorobis(4-methoxyphenyl)- in sensor applications, the principles of organometallic sensor design provide a basis for its potential. For instance, thin films of organometallic materials can be deposited on electrodes, and changes in their electrical resistance upon exposure to an analyte can be measured.

The following table outlines hypothetical sensor response characteristics for the detection of a generic volatile organic compound (VOC), illustrating the type of data that would be relevant in evaluating its sensing capabilities.

| Analyte (VOC) | Sensitivity (ΔR/R₀) | Response Time (seconds) | Recovery Time (seconds) |

| Toluene | 0.8 | 15 | 30 |

| Ethanol | 0.5 | 20 | 45 |

| Acetone | 0.6 | 18 | 35 |

This table presents hypothetical data to illustrate the potential sensor response characteristics. R₀ is the initial resistance and ΔR is the change in resistance upon exposure to the analyte.

The methoxy groups in Stannane, dichlorobis(4-methoxyphenyl)- could also play a role in its sensing properties by influencing its interaction with polar analytes through hydrogen bonding or dipole-dipole interactions. Further research would be needed to synthesize and characterize thin films of this material and evaluate their response to a range of analytes. The synthesis of a structurally related tellurium compound, bis-(p-methoxyphenyl)tellurium dichloride, has been reported, suggesting that synthetic routes to the tin analogue are feasible for further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.